2-Bromo-5-methoxybenzoic acid

Description

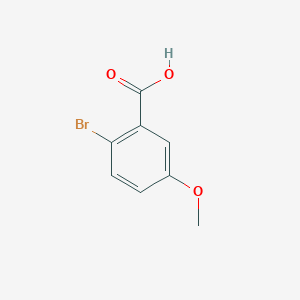

Structure

3D Structure

Properties

IUPAC Name |

2-bromo-5-methoxybenzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrO3/c1-12-5-2-3-7(9)6(4-5)8(10)11/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ODHJOROUCITYNF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)Br)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80177466 | |

| Record name | 2-Bromo-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

231.04 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22921-68-2 | |

| Record name | 2-Bromo-5-methoxybenzoic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22921-68-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Bromo-5-methoxybenzoic acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022921682 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Bromo-5-methoxybenzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80177466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-bromo-5-methoxybenzoic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.193 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Technical Guide: 2-Bromo-5-methoxybenzoic Acid

CAS Number: 22921-68-2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of 2-Bromo-5-methoxybenzoic acid, a key intermediate in the synthesis of complex pharmaceutical and biologically active compounds. This document details its chemical and physical properties, experimental protocols for its synthesis and application, and relevant safety and handling information.

Chemical and Physical Properties

This compound is a benzoic acid derivative that serves as a versatile building block in organic synthesis. Its structure, featuring a bromine atom and a methoxy (B1213986) group on the benzene (B151609) ring, allows for a variety of chemical modifications.

| Property | Value | Source |

| CAS Number | 22921-68-2 | [1][2] |

| Molecular Formula | C₈H₇BrO₃ | [1][2] |

| Molecular Weight | 231.04 g/mol | [1][2] |

| Appearance | White to off-white solid | |

| Melting Point | 157-160 °C | [3] |

| IUPAC Name | This compound | [1] |

| Synonyms | 6-Bromo-m-anisic acid, 5-Methoxy-2-bromobenzoic acid | [1] |

| InChI Key | ODHJOROUCITYNF-UHFFFAOYSA-N | [1] |

| SMILES | COC1=CC(=C(C=C1)Br)C(=O)O | [1] |

Spectral Data

Spectral data for this compound is available in public databases. This includes ¹H NMR, ¹³C NMR, and IR spectra, which are crucial for structure confirmation and purity assessment.[1]

Applications in Drug Development and Research

This compound is a valuable intermediate in the synthesis of various biologically active molecules.[2] Its applications include the synthesis of:

-

Urolithin derivatives: These compounds are metabolites of ellagitannins and have shown potential anti-inflammatory and anti-cancer properties.

-

Isoindolinone derivatives: This class of compounds is being investigated for a range of therapeutic activities.

-

Substituted aminobenzacridines: These have been explored for their potential as medicinal agents.

-

Dibenzo[b,f]thiepin derivatives: These form the core of some antipsychotic drugs.

The compound is a key precursor to other synthetic intermediates, such as 2-Bromo-5-methoxybenzonitrile, which is also used in the synthesis of various organic compounds.

Experimental Protocols

Synthesis of this compound

A common method for the synthesis of this compound involves the bromination of m-methoxybenzoic acid. Several protocols exist with variations in the brominating agent and reaction conditions, leading to high yields and purity.[4]

Example Protocol:

-

Reaction Setup: In a 500 mL four-necked flask, combine 80g of dichloromethane (B109758), 15.2g (0.1 mol) of m-methoxybenzoic acid, 25 mL of concentrated sulfuric acid, 1.67g (0.01 mol) of potassium bromate, and 1.23g (0.01 mol) of red phosphorus.

-

Bromination: Begin stirring the mixture and add 42.9g (0.15 mol) of dibromohydantoin at 25 °C. Maintain the reaction temperature between 25-30 °C for 3 hours.

-

Monitoring: Monitor the reaction progress using High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Quenching and Work-up: Pour the reaction mixture into 200g of ice water to quench the reaction. Recover the dichloromethane under reduced pressure.

-

Purification: Filter the resulting mother liquor and recrystallize the solid from 70 mL of ethanol (B145695) to obtain this compound. This protocol has been reported to yield a product with a purity of 99.4%.[4]

Synthesis Workflow

Caption: Synthesis workflow for this compound.

Application in the Synthesis of Isoindolinone Derivatives

This compound is a precursor for the synthesis of various heterocyclic compounds, including isoindolinones. The general strategy involves the conversion of the carboxylic acid to an amide, followed by an intramolecular cyclization.

General Protocol for Isoindolinone Synthesis:

-

Amide Formation: Convert this compound to its corresponding acid chloride using a chlorinating agent such as thionyl chloride or oxalyl chloride. React the resulting acid chloride with a primary amine to form the corresponding amide.

-

Cyclization: Subject the amide to a transition metal-catalyzed intramolecular cyclization reaction. Palladium or copper catalysts are often used to facilitate the C-N bond formation, leading to the isoindolinone core structure.

-

Purification: Purify the resulting isoindolinone derivative using chromatographic techniques such as column chromatography.

Application Workflow

Caption: Application of this compound in isoindolinone synthesis.

Safety and Handling

This compound is considered hazardous and should be handled with appropriate safety precautions.[3]

-

Hazards: Causes skin and serious eye irritation. May cause respiratory irritation.[3]

-

Handling: Use in a well-ventilated area. Avoid breathing dust. Wash hands thoroughly after handling. Avoid contact with skin and eyes.[3]

-

Personal Protective Equipment (PPE): Wear protective gloves, clothing, and eye/face protection.[3]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[3]

-

First Aid:

-

Skin Contact: Wash off immediately with plenty of water for at least 15 minutes. Get medical attention if irritation persists.[3]

-

Eye Contact: Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Get medical attention.[3]

-

Inhalation: Move to fresh air. Get medical attention if you feel unwell.[3]

-

Ingestion: Do NOT induce vomiting. Get medical attention.[3]

-

Always consult the Safety Data Sheet (SDS) for complete and detailed safety information before handling this chemical.

References

An In-depth Technical Guide to the Physical Properties of 2-Bromo-5-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 2-Bromo-5-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical and biologically active compounds. This document collates essential quantitative data, details representative experimental protocols for property determination, and visualizes a typical synthesis workflow, serving as a vital resource for professionals in organic synthesis and drug development.

Core Physical and Chemical Properties

This compound is a substituted aromatic carboxylic acid. Its chemical structure, featuring a bromine atom and a methoxy (B1213986) group on the benzoic acid backbone, dictates its reactivity and physical characteristics.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrO₃ | [1] |

| Molecular Weight | 231.04 g/mol | |

| Melting Point | 157-159 °C (literature value) | [2] |

| Boiling Point | 337.8 ± 27.0 °C (Predicted) | [3] |

| Appearance | White to off-white solid | [2] |

| Solubility | Soluble in Chloroform, DMSO, Methanol | [4] |

| CAS Number | 22921-68-2 | [1] |

Experimental Protocols

While specific experimental determinations for this compound are not extensively detailed in publicly available literature, the following protocols represent standard and reliable methods for ascertaining the physical properties of substituted benzoic acids.

Melting Point Determination (Capillary Method)

The melting point of a crystalline solid is a critical indicator of its purity. A sharp melting range typically signifies a high-purity compound.

Principle: A small, finely powdered sample of the substance is heated in a capillary tube, and the temperature range over which the substance melts is observed.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or similar)

-

Capillary tubes (sealed at one end)

-

Mortar and pestle

-

Spatula

Procedure:

-

Sample Preparation: A small amount of this compound is finely ground into a powder using a mortar and pestle. The open end of a capillary tube is pressed into the powder.[5][6]

-

Loading the Capillary: The capillary tube is inverted and tapped gently on a hard surface to pack the sample into the sealed end. This process is repeated until a sample height of 2-3 mm is achieved.[7]

-

Measurement: The loaded capillary tube is placed in the heating block of the melting point apparatus. The sample is heated at a steady rate (initially rapid, then slowed to 1-2 °C per minute as the expected melting point is approached).[5]

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the last crystal melts is recorded as the end of the melting range.[5][7]

Solubility Determination (Shake-Flask Method)

Understanding the solubility of a compound in various solvents is fundamental for reaction setup, purification, and formulation.

Principle: An excess of the solid solute is equilibrated with a known volume of the solvent at a constant temperature. The concentration of the solute in the resulting saturated solution is then determined analytically.

Apparatus:

-

Scintillation vials or sealed flasks

-

Orbital shaker or magnetic stirrer with a temperature-controlled bath

-

Centrifuge or filtration apparatus (e.g., syringe filters)

-

Analytical balance

-

High-Performance Liquid Chromatography (HPLC) or UV-Vis Spectrophotometer

Procedure:

-

Preparation: An excess amount of this compound is added to a vial containing a known volume of the solvent (e.g., methanol, ethanol, chloroform, or DMSO).

-

Equilibration: The vials are sealed and placed in a shaker bath at a constant temperature (e.g., 25 °C) and agitated for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.

-

Phase Separation: After equilibration, the suspension is allowed to settle. A sample of the supernatant is carefully removed and clarified by centrifugation or filtration to remove any undissolved solid.

-

Analysis: The concentration of this compound in the clear, saturated solution is determined using a suitable analytical technique such as HPLC or UV-Vis spectrophotometry against a pre-prepared calibration curve.

-

Calculation: The solubility is expressed in terms of mass per unit volume (e.g., g/100 mL) or molarity (mol/L).

Synthesis Workflow

This compound is typically synthesized via the bromination of m-methoxybenzoic acid. The following diagram illustrates a general workflow for this chemical transformation, based on common laboratory procedures.[8][9]

Caption: Synthesis workflow for this compound.

Spectroscopic Data

Spectroscopic analysis is essential for the structural elucidation and confirmation of this compound.

-

¹H NMR: The proton NMR spectrum provides information on the chemical environment of the hydrogen atoms in the molecule. Expected signals would include a singlet for the methoxy group protons, and distinct signals in the aromatic region for the three protons on the benzene (B151609) ring.[10]

-

¹³C NMR: The carbon NMR spectrum reveals the number of chemically non-equivalent carbon atoms. The spectrum would show signals for the methoxy carbon, the carboxylic acid carbon, and the eight carbons of the benzene ring.

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify the functional groups present. Key characteristic peaks would include a broad O-H stretch for the carboxylic acid, a strong C=O stretch, C-O stretches for the ether and carboxylic acid, and peaks corresponding to the aromatic ring and the C-Br bond.[1]

This guide serves as a foundational resource for understanding the key physical properties of this compound. The provided data and representative protocols are intended to aid researchers and scientists in their work with this important chemical intermediate.

References

- 1. This compound | C8H7BrO3 | CID 89906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound 98 22921-68-2 [sigmaaldrich.com]

- 3. This compound | 22921-68-2 [amp.chemicalbook.com]

- 4. This compound | 22921-68-2 [chemicalbook.com]

- 5. community.wvu.edu [community.wvu.edu]

- 6. uobabylon.edu.iq [uobabylon.edu.iq]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. CN112250562A - Synthetic method of this compound - Google Patents [patents.google.com]

- 9. CN115974678A - Synthesis process of this compound - Google Patents [patents.google.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

Technical Guide: Physicochemical Properties and Synthesis of 2-Bromo-5-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point of 2-Bromo-5-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical and biologically active compounds. The document outlines its physical properties, provides a detailed experimental protocol for melting point determination, and illustrates a common synthetic route.

Core Physicochemical Data

This compound is a benzoic acid derivative with the chemical formula C₈H₇BrO₃. It is a solid at room temperature and serves as a crucial building block in the synthesis of compounds like urolithin derivatives.

Table 1: Reported Melting Point of this compound

| Melting Point (°C) | Source Type |

| 157-159 | Literature (lit.) |

| 158-160 | Safety Data Sheet |

| 154-156 | Synthetic Protocol |

This table consolidates data from multiple sources, indicating a consistent melting range.

Experimental Protocols: Melting Point Determination

The determination of a melting point is a fundamental analytical technique to assess the purity of a crystalline solid. A pure compound typically exhibits a sharp melting point over a narrow range (0.5-1.0°C), whereas impurities tend to depress and broaden the melting range.[1] The following protocol details the capillary method using a standard melting point apparatus.

Objective: To accurately determine the melting point range of a solid organic compound.

Materials:

-

Sample of this compound

-

Melting point capillary tubes (sealed at one end)

-

Melting point apparatus (e.g., Mel-Temp)

-

Mortar and pestle or spatula for sample preparation

Procedure:

-

Sample Preparation:

-

Place a small amount of dry this compound on a clean, dry surface.

-

Finely crush the sample into a powder using a spatula or mortar and pestle.[2]

-

-

Loading the Capillary Tube:

-

Jab the open end of a capillary tube into the powdered sample. A small amount of solid will be forced into the tube.

-

To pack the sample, turn the tube sealed-end down and gently tap it on a hard surface or drop it through a long, hollow tube.[3]

-

The packed sample height should be approximately 2-3 mm.[3]

-

-

Melting Point Measurement:

-

Insert the loaded capillary tube into the heating block of the melting point apparatus.

-

Rapid Determination (Optional): If the approximate melting point is unknown, heat the sample at a medium-to-fast rate to quickly identify a rough melting range. Allow the apparatus to cool before proceeding.

-

Accurate Determination: Set the apparatus to heat at a rapid rate to about 15-20°C below the expected melting point (approximately 140°C for this compound).

-

Decrease the heating rate significantly to about 1-2°C per minute as you approach the melting point. A slow heating rate is critical for an accurate measurement.

-

Record the temperature at which the first droplet of liquid appears (T1).[3]

-

Continue heating slowly and record the temperature at which the entire sample has completely melted into a clear liquid (T2).[3]

-

-

Reporting:

-

The melting point is reported as a range from T1 to T2.

-

Perform at least two measurements to ensure consistency. A fresh capillary tube must be used for each determination.[3]

-

Visualization of Experimental Workflow

The following diagram illustrates a common laboratory-scale synthesis of this compound from 3-methoxybenzoic acid (m-anisic acid). This process involves an electrophilic aromatic substitution (bromination) reaction.

References

An In-depth Technical Guide to 2-Bromo-5-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methoxybenzoic acid is a vital halogenated aromatic carboxylic acid that serves as a cornerstone in the synthesis of a multitude of complex organic molecules. Its unique substitution pattern, featuring a carboxylic acid, a bromine atom, and a methoxy (B1213986) group on a benzene (B151609) ring, provides a versatile scaffold for synthetic chemists. This guide offers a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and analysis, and its applications in pharmaceutical and chemical research, particularly as a key intermediate.

Chemical and Physical Properties

The physicochemical properties of this compound are crucial for its handling, reaction optimization, and purification. A summary of these properties is presented below.

| Property | Value |

| Molecular Weight | 231.04 g/mol [1][2] |

| Molecular Formula | C₈H₇BrO₃[1][2] |

| CAS Number | 22921-68-2[1] |

| Appearance | White to off-white or light yellow crystal powder[3] |

| Melting Point | 157-159 °C[4] |

| Boiling Point | 337.8 °C at 760 mmHg (Predicted)[5][6] |

| Density | 1.625 g/cm³ (Predicted)[3][7][6] |

| pKa | 2.73±0.10 (Predicted) |

| Solubility | Soluble in Chloroform, DMSO, Methanol[4] |

| InChI Key | ODHJOROUCITYNF-UHFFFAOYSA-N |

Synthesis and Applications

This compound is a key building block in organic synthesis. Its strategic functionalization allows for its incorporation into more complex molecular architectures. A significant application is its role as a precursor in the synthesis of urolithins, which are metabolites with potential health benefits. It is also utilized in the creation of isoindolinone derivatives and substituted aminobenzacridines, classes of compounds with diverse pharmacological activities.

Experimental Protocols

Protocol 1: Synthesis of this compound

This protocol details the synthesis of this compound via the bromination of m-methoxybenzoic acid.

Materials:

-

m-Methoxybenzoic acid

-

N-bromosuccinimide (NBS)

-

Concentrated Sulfuric Acid

-

Potassium Bromide

-

Red Phosphorus

-

Ethanol

-

Ice water

Procedure:

-

To a 500mL four-neck flask, sequentially add 75g of dichloromethane, 15.2g (0.1mol) of m-methoxybenzoic acid, 30mL of concentrated sulfuric acid, 1.19g (0.01mol) of potassium bromide, and 1.23g (0.01mol) of red phosphorus.

-

Begin stirring the mixture. At 25 °C, add 26.7g (0.15mol) of N-bromosuccinimide.

-

Maintain the reaction temperature between 25-30 °C and continue the reaction for 3 hours.

-

Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC) until the starting material is consumed.

-

Upon completion, pour the reaction mixture into 200g of ice water to quench the reaction.

-

Recover the dichloromethane under reduced pressure.

-

Filter the mother liquor and recrystallize the solid product from 65mL of ethanol.

-

Dry the resulting white solid to obtain this compound.

Protocol 2: Quality Control by High-Performance Liquid Chromatography (HPLC)

This protocol provides a general method for assessing the purity of this compound.

Instrumentation:

-

HPLC system with a UV detector

-

C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm)

Reagents:

-

Acetonitrile (B52724) (HPLC grade)

-

Water (HPLC grade)

-

Phosphoric acid or Formic acid (for MS compatibility)

Procedure:

-

Mobile Phase Preparation: Prepare a suitable mobile phase, for instance, a gradient of acetonitrile and water with 0.1% acid (e.g., phosphoric acid).

-

Standard Solution Preparation: Accurately weigh and dissolve a known amount of this compound reference standard in the mobile phase to prepare a stock solution. Prepare a series of dilutions for calibration.

-

Sample Preparation: Accurately weigh the synthesized sample and dissolve it in the mobile phase to a known concentration.

-

Chromatographic Conditions:

-

Column: C18 reverse-phase

-

Flow Rate: 1.0 mL/min

-

Injection Volume: 10 µL

-

Detector Wavelength: 254 nm

-

Column Temperature: 25 °C

-

-

Analysis: Inject the standard and sample solutions into the HPLC system. The purity of the sample can be determined by comparing the peak area of the analyte with the calibration curve generated from the standard solutions.

Safety and Handling

This compound is classified as a hazardous substance. It is known to cause skin irritation, serious eye irritation, and may cause respiratory irritation.

Precautionary Measures:

-

Avoid breathing dust.

-

Wear protective gloves, protective clothing, and eye/face protection.

-

Use only in a well-ventilated area.

-

In case of contact with eyes, rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing.

-

If inhaled, remove the person to fresh air and keep comfortable for breathing.

-

Store in a well-ventilated place. Keep the container tightly closed.

Always consult the Safety Data Sheet (SDS) for complete safety and handling information before use.

References

- 1. This compound | C8H7BrO3 | CID 89906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Benzoic acid, 2-bromo-5-methoxy- | CymitQuimica [cymitquimica.com]

- 3. 2-BROMO-5-METHOXYBENZOIC ACID22921-68-2,Purity98+%_Abblis Chemicals LLC [molbase.com]

- 4. This compound | 22921-68-2 [chemicalbook.com]

- 5. Page loading... [wap.guidechem.com]

- 6. chembk.com [chembk.com]

- 7. 2-BROMO-5-METHOXYBENZOIC ACID22921-68-2,Purity96%_Glentham Life Sciences [molbase.com]

2-Bromo-5-methoxybenzoic acid solubility data

An In-depth Technical Guide on the Solubility of 2-Bromo-5-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the solubility of this compound (CAS No. 22921-68-2). Due to the limited availability of specific quantitative solubility data in published literature, this document focuses on qualitative solubility and presents a comprehensive, standard experimental protocol for the quantitative determination of its solubility. This guide is intended to be a valuable resource for researchers, scientists, and professionals in drug development who are working with this compound.

Compound Identification

| Property | Value |

| IUPAC Name | This compound |

| Synonyms | 6-Bromo-m-anisic acid, 5-Methoxy-2-bromobenzoic acid |

| CAS Number | 22921-68-2 |

| Molecular Formula | C₈H₇BrO₃ |

| Molecular Weight | 231.04 g/mol |

| Physical State | Solid, White to Off-White Powder/Crystal |

| Melting Point | 157-159 °C |

Qualitative Solubility Data

| Solvent | Solubility | Reference |

| Chloroform | Soluble | [1] |

| Dimethyl Sulfoxide (DMSO) | Soluble | [1] |

| Methanol | Soluble | [1][2][3] |

Experimental Protocol for Quantitative Solubility Determination

The following is a standard protocol for determining the equilibrium solubility of a solid organic compound like this compound. This method is based on the widely used shake-flask technique coupled with gravimetric analysis.

Materials and Equipment

-

This compound (high purity)

-

Selected solvents (e.g., methanol, ethanol, chloroform, water)

-

Analytical balance (accurate to ±0.0001 g)

-

Thermostatic shaker or water bath

-

Calibrated thermometer

-

Syringe filters (e.g., 0.45 µm PTFE)

-

Glass vials with screw caps

-

Pipettes

-

Evaporating dishes or pre-weighed vials for drying

-

Vacuum oven

Procedure

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a series of glass vials, each containing a known volume of the selected solvent. The presence of undissolved solid at the end of the experiment is essential to ensure saturation.

-

Seal the vials tightly to prevent solvent evaporation.

-

Place the vials in a thermostatic shaker or water bath set to the desired temperature.

-

Agitate the vials for a sufficient time to reach equilibrium. A period of 24 to 72 hours is typically recommended, and preliminary studies can be conducted to determine the time to reach equilibrium.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the set temperature for at least 30 minutes to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pre-heated or pre-cooled syringe (to match the experimental temperature) fitted with a syringe filter. This prevents the precipitation or dissolution of the solute during sampling.

-

-

Gravimetric Analysis:

-

Dispense the filtered, saturated solution into a pre-weighed, dry evaporating dish or vial.

-

Record the exact weight of the solution.

-

Evaporate the solvent under controlled conditions. A vacuum oven at a temperature below the compound's boiling point is recommended to avoid decomposition.

-

Once the solvent is fully evaporated, re-weigh the dish containing the solid residue.

-

The difference in weight corresponds to the mass of the dissolved this compound.

-

-

Calculation of Solubility:

-

The solubility can be expressed in various units, such as g/100 mL or mole fraction.

-

Solubility ( g/100 mL):

-

Solubility = (mass of residue / volume of solution withdrawn) * 100

-

-

Mole Fraction (χ):

-

Calculate the moles of the solute (this compound) and the solvent.

-

χ = moles of solute / (moles of solute + moles of solvent)

-

-

Visualizations

Experimental Workflow for Solubility Determination

Caption: Workflow for determining the solubility of this compound.

Signaling Pathways

There is currently no information available in the public domain that describes specific signaling pathways involving this compound. Its primary use appears to be as a building block in organic synthesis.

Conclusion

This technical guide provides the available solubility information for this compound and a detailed, practical protocol for its quantitative determination. While quantitative data is sparse in the literature, the provided experimental methodology offers a reliable approach for researchers to generate this critical data in-house. The qualitative solubility data and the experimental workflow diagram serve as valuable resources for the effective handling and application of this compound in research and development.

References

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide to 2-Bromo-5-methoxybenzoic Acid

This guide provides a comprehensive overview of this compound, a key intermediate in the synthesis of various pharmaceutical and biologically active compounds. It covers its chemical structure, physicochemical properties, synthesis protocols, analytical methods, and applications in drug discovery and development.

Chemical Structure and Identification

This compound is a substituted benzoic acid derivative. The structure consists of a benzene (B151609) ring with a carboxylic acid group, a bromine atom at position 2, and a methoxy (B1213986) group at position 5.

Caption: Chemical Structure of this compound.

Physicochemical and Spectroscopic Data

The properties of this compound are summarized below. This data is crucial for its handling, characterization, and use in synthetic chemistry.

Table 1: Physicochemical Properties

| Property | Value | Reference |

| CAS Number | 22921-68-2 | [1][2][3] |

| Molecular Formula | C₈H₇BrO₃ | [1][2][3] |

| Molecular Weight | 231.04 g/mol | [1][2] |

| IUPAC Name | This compound | [1] |

| Synonyms | Benzoic acid, 2-bromo-5-methoxy- | [4] |

| Appearance | Solid | [5] |

| Melting Point | 157-159 °C (lit.), 161 °C | [2] |

| Flash Point | 158.1 °C | [2] |

| SMILES | COC1=CC(=C(C=C1)Br)C(=O)O | [2] |

| InChI Key | ODHJOROUCITYNF-UHFFFAOYSA-N | [1][4] |

Table 2: Spectroscopic Data

Spectroscopic data is essential for the structural confirmation of this compound. While raw spectra are proprietary, typical and expected values are presented here.

| Technique | Expected Peaks / Data | Reference / Notes |

| ¹H NMR | ~10-13 ppm (s, 1H, -COOH) , ~7.0-7.8 ppm (m, 3H, Ar-H) , ~3.8 ppm (s, 3H, -OCH₃) | Inferred from the structure and data for similar compounds.[6] |

| ¹³C NMR | ~165-170 ppm (C=O) , ~110-160 ppm (Ar-C) , ~55 ppm (-OCH₃) | 13C NMR spectra are available from suppliers.[1] |

| IR Spectroscopy | ~2500-3300 cm⁻¹ (O-H, broad) , ~1680-1720 cm⁻¹ (C=O, strong) , ~1200-1300 cm⁻¹ (C-O) | ATR-IR spectra are available.[1][6] |

| Mass Spec (MS) | Molecular Ion Peak (M⁺) at m/z ≈ 230/232 (due to Br isotopes) | Inferred from molecular weight.[7] |

Synthesis Protocols

Several methods for the synthesis of this compound have been reported, primarily involving the bromination of m-methoxybenzoic acid. The following diagram and table detail a common synthetic workflow.

References

- 1. This compound | C8H7BrO3 | CID 89906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 22921-68-2 | FB70043 [biosynth.com]

- 3. 22921-68-2|this compound|BLD Pharm [bldpharm.com]

- 4. This compound | SIELC Technologies [sielc.com]

- 5. assets.thermofisher.com [assets.thermofisher.com]

- 6. Describe the expected spectral peaks for 2-methoxybenzoic acid (o-anisic .. [askfilo.com]

- 7. Benzoic acid, 2-bromo- [webbook.nist.gov]

Spectroscopic Profile of 2-Bromo-5-methoxybenzoic Acid: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for 2-Bromo-5-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical and biologically active compounds. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a centralized resource for the compound's structural characterization.

Core Spectroscopic Data

The following tables summarize the key spectroscopic data obtained for this compound, including ¹H NMR, ¹³C NMR, Infrared (IR) Spectroscopy, and Mass Spectrometry (MS). This information is crucial for the unambiguous identification and quality control of this compound.

¹H Nuclear Magnetic Resonance (NMR) Data

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~7.59 | d | 1H | Ar-H |

| ~7.49 | d | 1H | Ar-H |

| ~6.94 | dd | 1H | Ar-H |

| ~3.83 | s | 3H | -OCH₃ |

| ~11.0 - 13.0 | br s | 1H | -COOH |

d = doublet, dd = doublet of doublets, s = singlet, br s = broad singlet Solvent: CDCl₃ Reference: Tetramethylsilane (B1202638) (TMS) at 0.00 ppm

¹³C Nuclear Magnetic Resonance (NMR) Data

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~165.0 | -COOH |

| ~158.8 | C-OCH₃ |

| ~134.9 | Ar-C |

| ~124.5 | Ar-C |

| ~118.0 | Ar-C |

| ~115.8 | C-Br |

| ~55.8 | -OCH₃ |

Solvent: CDCl₃ Reference: CDCl₃ at 77.16 ppm

Infrared (IR) Spectroscopy Data

Table 3: Principal Infrared (IR) Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2500-3300 | Broad | O-H stretch (Carboxylic acid) |

| ~1700 | Strong | C=O stretch (Carboxylic acid) |

| ~1600, ~1470 | Medium-Strong | C=C stretch (Aromatic ring) |

| ~1250 | Strong | C-O stretch (Aromatic ether and Carboxylic acid) |

| ~800 | Strong | C-H bend (Aromatic) |

| ~650 | Medium | C-Br stretch |

Sample preparation: KBr pellet or ATR

Mass Spectrometry (MS) Data

Table 4: Mass Spectrometry Fragmentation Data for this compound

| m/z | Relative Intensity (%) | Assignment |

| 230/232 | ~80/80 | [M]⁺ (Molecular ion) |

| 213/215 | ~100/100 | [M-OH]⁺ |

| 185/187 | ~40/40 | [M-COOH]⁺ |

| 154 | ~30 | [M-Br]⁺ |

| 106 | ~20 | [M-Br-COOH]⁺ |

Ionization mode: Electron Ionization (EI)

Experimental Protocols

Detailed methodologies for the acquisition of the spectroscopic data are provided below. These protocols are intended to serve as a guide for researchers to reproduce these results.

Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in 0.6-0.7 mL of deuterated chloroform (B151607) (CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard. Transfer the solution to a 5 mm NMR tube.

-

¹H NMR Acquisition: Acquire the proton NMR spectrum on a 300 MHz or higher field NMR spectrometer. Typical parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 3-4 seconds. A sufficient number of scans (typically 16-64) should be averaged to obtain a good signal-to-noise ratio.

-

¹³C NMR Acquisition: Acquire the carbon-13 NMR spectrum on the same instrument, typically operating at 75 MHz for a 300 MHz spectrometer. A proton-decoupled pulse sequence is used to simplify the spectrum. A longer relaxation delay (5-10 seconds) and a larger number of scans (1024 or more) are generally required due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the chemical shifts to TMS (for ¹H) or the solvent peak (for ¹³C).

Infrared (IR) Spectroscopy

-

Sample Preparation (KBr Pellet Method): Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a fine, homogeneous mixture is obtained. Press the mixture into a transparent pellet using a hydraulic press.

-

Attenuated Total Reflectance (ATR) Method: Alternatively, place a small amount of the solid sample directly onto the crystal of an ATR accessory. Ensure good contact between the sample and the crystal.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹. A background spectrum of the empty sample compartment (or the clean ATR crystal) should be recorded and automatically subtracted from the sample spectrum.

-

Data Analysis: Identify and label the significant absorption bands in the spectrum and assign them to the corresponding functional group vibrations.

Mass Spectrometry (MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer. For a solid sample, a direct insertion probe can be used. Alternatively, the sample can be dissolved in a suitable volatile solvent and introduced via a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS).

-

Ionization: Use Electron Ionization (EI) at a standard energy of 70 eV to generate the molecular ion and fragment ions.

-

Mass Analysis: Scan a mass range appropriate for the compound, typically from m/z 40 to 300.

-

Data Analysis: Identify the molecular ion peak, which should correspond to the molecular weight of this compound (230/232 g/mol , showing the characteristic isotopic pattern for bromine). Analyze the fragmentation pattern to identify characteristic fragment ions, which can provide further structural information.

Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound such as this compound.

Caption: Workflow for the Synthesis, Purification, and Spectroscopic Characterization of this compound.

2-Bromo-5-methoxybenzoic acid safety and handling

An In-depth Technical Guide to the Safety and Handling of 2-Bromo-5-methoxybenzoic Acid

This document provides a comprehensive overview of the safety protocols, handling procedures, and emergency measures for this compound (CAS No: 22921-68-2). It is intended for researchers, scientists, and professionals in drug development who may work with this compound. The information is compiled from safety data sheets (SDS) and chemical databases to ensure a high standard of safety and operational awareness.

Hazard Identification and Classification

This compound is classified as a hazardous chemical.[1] The primary hazards are associated with irritation to the skin, eyes, and respiratory system.[1][2][3] In some classifications, it is also listed as harmful if swallowed and may cause organ damage through prolonged exposure.[4][5]

GHS Classification:

Hazard Statements:

-

H302: Harmful if swallowed.[4]

-

H318: Causes serious eye damage.[4]

-

H372: Causes damage to organs through prolonged or repeated exposure.[4][5]

Quantitative Data Summary

The following table summarizes the key physical and chemical properties of this compound.

| Property | Value | Reference(s) |

| CAS Number | 22921-68-2 | [1][4][5] |

| Molecular Formula | C₈H₇BrO₃ | [3][4][5] |

| Molecular Weight | 231.04 g/mol | [3][5] |

| Physical State | Solid | [2] |

| Melting Point | 161 °C | [5] |

| Flash Point | 158.1 °C | [5] |

| Purity | >95% | [1][2][3] |

Experimental Protocols

The toxicological and hazard data presented in this guide are based on standardized assessments as required by regulatory bodies like OSHA and under GHS guidelines. The source safety data sheets (SDS) affirm that this chemical is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200).[1] However, the specific, detailed experimental protocols for the toxicological studies (e.g., acute toxicity, skin corrosion/irritation assays) are not provided in the publicly available safety documentation. The toxicological properties have not been fully investigated.[1]

Safe Handling and Storage

Adherence to proper handling and storage protocols is critical to minimize risk.

Handling Procedures

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[1][6][8] Ensure that eyewash stations and safety showers are in close proximity to the workstation.[1]

-

Personal Hygiene: Wash hands and any exposed skin thoroughly after handling.[1][2][6] Do not eat, drink, or smoke in areas where the chemical is handled or stored.[8]

-

Procedural Precautions: Avoid breathing dust, fumes, or vapors.[1][6][7] Prevent the formation and accumulation of dust.[1][2] Avoid contact with skin, eyes, and clothing.[1][2]

Storage Conditions

-

Container: Keep containers tightly closed in a dry, cool, and well-ventilated place.[1][2][7]

-

Incompatibilities: Store away from strong oxidizing agents.[1][2]

Personal Protective Equipment (PPE)

A comprehensive risk assessment should precede handling, and the following PPE is mandatory.

| Protection Type | Specification | Rationale | Reference(s) |

| Eye/Face Protection | Tightly fitting safety goggles or chemical safety goggles conforming to EN 166 (EU) or NIOSH (US) standards. | Protects against splashes and dust particles. | [1][2][3][8] |

| Skin Protection | Chemical-impermeable gloves (e.g., nitrile rubber) and a lab coat or protective clothing. | Prevents skin contact and absorption. | [1][2][3][7] |

| Respiratory Protection | Not required under normal conditions with adequate ventilation. For large-scale use, in emergencies, or if dust is generated, use a NIOSH/MSHA or European Standard EN 136 approved respirator. | Minimizes the inhalation of dust or vapors. | [2][3][8] |

Emergency and First Aid Measures

The following diagram outlines the logical workflow for handling the compound and responding to an exposure or spill.

Caption: Workflow for safe handling and emergency response.

First Aid Protocols:

-

Inhalation: Move the victim to fresh air and keep them at rest in a position comfortable for breathing.[1] If the person is not breathing, provide artificial respiration.[2][3] Seek medical attention.[1][2][3]

-

Skin Contact: Immediately wash the affected area with plenty of soap and water for at least 15 minutes.[1][2] Remove any contaminated clothing and wash it before reuse.[1][6] If skin irritation occurs, get medical advice/attention.[1][6]

-

Eye Contact: Rinse cautiously and immediately with plenty of water for at least 15 minutes, also under the eyelids.[1][2] If present, remove contact lenses if it is easy to do so and continue rinsing.[1][6] If eye irritation persists, seek medical attention.[1][6]

-

Ingestion: Do NOT induce vomiting.[1][2][3] Get medical attention.[1][2][3]

Accidental Release and Disposal

Spill Response

In case of a spill, prevent further leakage if it is safe to do so.[6] Avoid dust formation.[1] Sweep or vacuum up the material and place it into a suitable, labeled container for disposal.[1][6] Ensure the area is well-ventilated.

Disposal Considerations

Waste from this chemical is classified as hazardous.[2] All disposal practices must be in accordance with federal, state, and local regulations.[6] Dispose of the contents and the container at an approved waste disposal plant.[1][2][6] Do not allow the product to enter drains, other waterways, or soil.[6] Contaminated packaging should be disposed of as unused product.[6]

References

- 1. fishersci.com [fishersci.com]

- 2. assets.thermofisher.com [assets.thermofisher.com]

- 3. fishersci.co.uk [fishersci.co.uk]

- 4. This compound | C8H7BrO3 | CID 89906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. This compound | 22921-68-2 | FB70043 [biosynth.com]

- 6. aksci.com [aksci.com]

- 7. accelachem.com [accelachem.com]

- 8. benchchem.com [benchchem.com]

- 9. echemi.com [echemi.com]

2-Bromo-5-methoxybenzoic Acid: A Technical Overview of its Biological Significance

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Bromo-5-methoxybenzoic acid is a halogenated aromatic carboxylic acid that has garnered significant attention in the scientific community, primarily as a pivotal intermediate in the synthesis of various biologically active compounds. While its direct biological activities are an emerging area of interest, its role as a versatile building block in medicinal chemistry is well-established. This technical guide provides a comprehensive overview of the known biological relevance of this compound, summarizing its synthetic applications and reported biological effects. Due to the limited availability of primary research focused solely on this molecule's intrinsic bioactivities, this document also furnishes detailed general protocols for assays relevant to its purported effects, aiming to facilitate further investigation.

Core Biological Relevance: A Key Precursor to Bioactive Molecules

The principal biological significance of this compound lies in its utility as a precursor for the synthesis of complex organic molecules with therapeutic potential.

Synthesis of Urolithins

A major application of this compound is in the production of urolithins, which are metabolites produced by the human gut microbiota from ellagic acid and ellagitannins found in fruits and nuts. Urolithin A, in particular, has been noted for its potential to restore mitochondrial function and reverse muscle senescence.[1] The synthesis of Urolithin A often involves this compound as a key starting material.[2]

Other Pharmaceutical Intermediates

This compound also serves as a building block in the synthesis of a range of other pharmaceutical agents, including:

-

Substituted aminobenzacridines

-

Isoindolinone derivatives

-

8-chloro-2-methoxydibenzo[b,f]thiepin-10(11H)-one and its 3-methoxy derivative

Reported Biological Activities of this compound

While primarily known as a synthetic intermediate, some sources suggest that this compound itself possesses certain biological properties. It is crucial to note that detailed, peer-reviewed studies quantifying these effects are limited, and much of the available information is qualitative.

| Activity | Description | Reported Mechanism of Action (Unverified) |

| Anticancer | Has been shown to inhibit the proliferation of leukemia cells and induce apoptosis. | Inhibition of the progesterone (B1679170) receptor; disruption of the mitochondrial membrane potential, leading to cell death. |

| Anti-inflammatory | Demonstrated to have anti-inflammatory properties in a mouse model of chronic colitis. | Not specified. |

| Antimicrobial | Observed to have an effect on bacteria such as Pseudomonas aeruginosa. | Not specified. |

Experimental Protocols

Protocol 1: Assessment of Antiproliferative Activity in Leukemia Cells (MTT Assay)

This protocol outlines a general method for determining the effect of a compound on the proliferation of leukemia cell lines.[3][4][5][6]

1. Cell Preparation: a. Culture leukemia cells (e.g., HL-60 or K562) in appropriate media and conditions. b. Harvest cells in the exponential growth phase and determine cell viability (e.g., using trypan blue exclusion). Viability should be >90%. c. Resuspend the cells in fresh medium to a density of 0.5-1.0 x 10^5 cells/mL. d. Seed 100 µL of the cell suspension into each well of a 96-well plate. e. Incubate the plate overnight at 37°C in a humidified, 5% CO2 atmosphere.

2. Compound Treatment: a. Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO). b. Perform serial dilutions of the stock solution to create a range of working concentrations. c. Add the desired volume of each compound dilution to the appropriate wells. Include vehicle-only controls. d. Incubate the plates for a specified period (e.g., 72 hours).

3. MTT Assay: a. Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well. b. Incubate for 4 hours at 37°C. c. Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan (B1609692) crystals. d. Gently mix the contents of the wells on a shaker for 15 minutes. e. Measure the absorbance at 570 nm using a microplate reader.

4. Data Analysis: a. Subtract the absorbance of the blank (media only) from all readings. b. Calculate the percentage of cell viability for each concentration relative to the vehicle control. c. Plot the percentage of viability against the compound concentration and determine the IC50 value.

Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Production in RAW 264.7 Macrophages)

This protocol describes a general method to assess the anti-inflammatory potential of a compound by measuring the inhibition of nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated macrophage cells.[1][7][8][9]

1. Cell Preparation: a. Culture RAW 264.7 murine macrophage cells in DMEM supplemented with 10% FBS. b. Seed the cells into a 96-well plate at a density of 5 x 10^4 cells/well and incubate for 24 hours.

2. Compound Treatment and Stimulation: a. Prepare various concentrations of this compound in cell culture medium. b. Remove the old medium from the cells and replace it with fresh medium containing the different concentrations of the test compound. c. Incubate for 1-2 hours. d. Add LPS (1 µg/mL) to all wells except the negative control to stimulate NO production. e. Incubate for a further 24 hours.

3. Nitric Oxide Measurement (Griess Assay): a. Collect 50-100 µL of the cell culture supernatant from each well. b. Add an equal volume of Griess reagent (a mixture of 1% sulfanilamide (B372717) in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water) to the supernatant. c. Incubate at room temperature for 10-15 minutes, protected from light. d. Measure the absorbance at 540 nm. e. A standard curve using known concentrations of sodium nitrite (B80452) is used to quantify the amount of nitrite in the samples.

4. Data Analysis: a. Calculate the percentage of inhibition of NO production for each concentration of the test compound compared to the LPS-stimulated control. b. Determine the IC50 value. c. A parallel MTT assay should be performed to ensure that the observed reduction in NO is not due to cytotoxicity.

Visualizations

Synthesis of Urolithin A

Caption: Synthesis pathway of Urolithin A from this compound.

General Workflow for Biological Activity Assessment

Caption: A general workflow for assessing the biological activity of a chemical compound.

Conclusion

This compound is a compound of considerable interest in medicinal chemistry, primarily serving as a crucial intermediate for the synthesis of bioactive molecules like Urolithin A. While there are indications of its own intrinsic biological activities, including potential anticancer and anti-inflammatory effects, the field suffers from a lack of in-depth, quantitative studies. The provided general protocols and workflow are intended to serve as a foundation for researchers to systematically investigate and validate these purported activities, thereby potentially uncovering new therapeutic applications for this versatile molecule. Further research is essential to elucidate its mechanisms of action and to translate these preliminary observations into tangible therapeutic benefits.

References

- 1. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 2. US11667937B2 - Method for producing urolithins - Google Patents [patents.google.com]

- 3. texaschildrens.org [texaschildrens.org]

- 4. merckmillipore.com [merckmillipore.com]

- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 6. atcc.org [atcc.org]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. Inhibition of nitric oxide production in LPS-stimulated RAW 264.7 cells by stem bark of Ulmus pumila L - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-Bromo-5-methoxybenzoic Acid: Discovery, Synthesis, and Applications

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-Bromo-5-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical and biologically active compounds. This document details its chemical properties, historical context, and the evolution of its synthesis. Detailed experimental protocols for key synthetic methods are provided, along with a comparative analysis of their yields and purities. This guide is intended to be a valuable resource for researchers and professionals involved in organic synthesis and drug development.

Introduction

This compound, with the chemical formula C₈H₇BrO₃, is a substituted aromatic carboxylic acid.[1] Its structure, featuring a bromine atom and a methoxy (B1213986) group on the benzoic acid backbone, makes it a versatile building block in organic synthesis. The compound's significance has grown in recent years due to its crucial role as a precursor to high-value molecules, most notably Urolithin A, a metabolite with potential applications in mitochondrial health and anti-aging. This guide explores the known history, synthesis, and properties of this important chemical intermediate.

Physicochemical Properties

A summary of the key physicochemical properties of this compound is presented in the table below.

| Property | Value | Source |

| Molecular Formula | C₈H₇BrO₃ | PubChem |

| Molecular Weight | 231.04 g/mol | PubChem[1] |

| CAS Number | 22921-68-2 | PubChem |

| Melting Point | 154-156 °C | PrepChem.com[2] |

| Appearance | White solid | ChemicalBook |

| Solubility | Insoluble in water, soluble in alcohols, ether, and ethyl acetate. | Wikipedia (p-Anisic acid)[3] |

History and Discovery

The precise first synthesis of this compound is not definitively documented in readily available literature. However, its synthesis is rooted in the broader history of electrophilic aromatic substitution reactions on substituted benzoic acids, a field of study that expanded significantly in the 20th century. An early documented method for the synthesis of a related compound, p-anisic acid, dates back to 1841 by Auguste Cahours. While not the brominated form, this early work on anisic acid laid the groundwork for later modifications.

A notable and frequently cited method for the synthesis of this compound was published by Weimar, C. et al. in 1991 in Archiv der Pharmazie .[4] This method involves the direct bromination of 3-methoxybenzoic acid. The prevalence of this citation in modern patents and literature suggests its importance as a reliable synthetic route. Subsequent research has focused on improving the efficiency, safety, and environmental friendliness of the synthesis, leading to a variety of modern methods.

Synthetic Methodologies

The synthesis of this compound primarily involves the electrophilic bromination of 3-methoxybenzoic acid (m-anisic acid). The methoxy group is an ortho-, para-director, and the carboxylic acid group is a meta-director. The position of bromination at the 2-position is directed by the powerful activating and ortho-directing effect of the methoxy group. Over the years, various brominating agents and reaction conditions have been employed to optimize this transformation.

Classical Bromination with Elemental Bromine

One of the earliest and most straightforward methods involves the direct use of elemental bromine.

Experimental Protocol: Bromination of m-Anisic Acid with Bromine in Acetic Acid [2]

-

Materials:

-

m-Anisic acid (250 g, 1.67 mol)

-

Glacial acetic acid (1 L)

-

Bromine (85 mL)

-

Water (1 L)

-

-

Procedure:

-

A mixture of m-anisic acid in acetic acid is prepared in a suitable reaction vessel.

-

Bromine is added to the mixture, followed by the addition of water.

-

The reaction mixture is heated to reflux.

-

After the reaction is complete, the mixture is cooled in an ice bath.

-

The precipitated product is collected by filtration.

-

The collected solid is washed with water to afford this compound.

-

-

Yield: 305.7 g (79%)

-

Melting Point: 154-156 °C

Modern Synthetic Approaches

More recent methods have focused on using alternative brominating agents to improve safety, selectivity, and yield, and to simplify purification. These methods often employ N-bromosuccinimide (NBS) or other bromine carriers in the presence of a catalyst.

Experimental Protocol: Bromination using N-Bromosuccinimide (NBS)

-

Materials:

-

m-Methoxybenzoic acid (15.2 g, 0.1 mol)

-

Dichloromethane (B109758) (75 g)

-

Concentrated sulfuric acid (30 mL)

-

Potassium bromide (1.19 g, 0.01 mol)

-

Red phosphorus (1.23 g, 0.01 mol)

-

N-bromosuccinimide (NBS) (26.7 g, 0.15 mol)

-

Ice water (200 g)

-

Ethanol (65 mL) for recrystallization

-

-

Procedure:

-

In a 500 mL four-neck flask, sequentially add dichloromethane, m-methoxybenzoic acid, concentrated sulfuric acid, potassium bromide, and red phosphorus.

-

Commence stirring and add N-bromosuccinimide at 25 °C.

-

Control the reaction temperature at 25-30 °C and react for 3 hours.

-

Monitor the reaction progress by High-Performance Liquid Chromatography (HPLC).

-

Upon completion, pour the reaction liquid into 200 g of ice water to quench the reaction.

-

Recover the dichloromethane under reduced pressure.

-

Filter the mother liquor and recrystallize the solid from 65 mL of ethanol.

-

-

Yield: 21.57 g (93.4%)

-

Purity: 99.1%

Experimental Protocol: Bromination using Dibromohydantoin [5]

-

Materials:

-

m-Methoxybenzoic acid (15.2 g, 0.1 mol)

-

Chloroform (B151607) (90 g)

-

Concentrated sulfuric acid (25 mL)

-

Potassium bromide (1.78 g, 0.015 mol)

-

Red phosphorus (0.98 g, 0.008 mol)

-

Dibromohydantoin (34.32 g, 0.12 mol)

-

Ice water (200 g)

-

Isopropanol (85 mL) for recrystallization

-

-

Procedure:

-

Sequentially add chloroform, m-methoxybenzoic acid, concentrated sulfuric acid, potassium bromide, and red phosphorus to a 500 mL four-neck flask.

-

Begin stirring and add dibromohydantoin at 25 °C.

-

Maintain the reaction temperature at 25-30 °C for 3 hours.

-

Monitor the reaction by HPLC.

-

Quench the reaction by pouring the mixture into 200 g of ice water.

-

Recover the chloroform under reduced pressure.

-

Filter the mother liquor and recrystallize the product from 85 mL of isopropanol.

-

-

Yield: 21.43 g (92.8%)

-

Purity: 99.5%

Synthesis via Oxidation of 2-Bromo-5-methoxybenzaldehyde

An alternative route to this compound involves the oxidation of the corresponding aldehyde.

Experimental Protocol: Oxidation of 2-Bromo-5-methoxybenzaldehyde [6]

-

Materials:

-

2-Bromo-5-methoxybenzaldehyde (548 mg, 2.5 mmol)

-

tert-Butyl alcohol (30 mL)

-

2-Methyl-2-butene (6 mL)

-

Tetrahydrofuran (THF) (30 mL)

-

Sodium chlorite (B76162) (NaClO₂) (811 mg, 7.1 mmol)

-

Sodium dihydrogenphosphate (NaH₂PO₄) (2.14 g, 14 mmol)

-

Water

-

2M Hydrochloric acid (HCl)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (B86663) (Na₂SO₄)

-

-

Procedure:

-

Add 2-Bromo-5-methoxybenzaldehyde, tert-butyl alcohol, 2-methyl-2-butene, and THF to a round-bottom flask.

-

Gradually add a solution of NaClO₂ and NaH₂PO₄ in water over 10 minutes.

-

Stir the resulting mixture for 1 hour at room temperature.

-

Remove the organic solvents (tert-butyl alcohol, 2-methyl-2-butene, and THF) under reduced pressure.

-

Acidify the reaction mixture to pH 2 with 2M HCl.

-

Extract the aqueous solution with ethyl acetate.

-

Wash the organic phase with brine and dry over anhydrous Na₂SO₄.

-

Remove the solvent under reduced pressure to yield the product.

-

-

Yield: 616 mg (quantitative)

Comparative Summary of Synthetic Methods

| Method | Starting Material | Brominating Agent | Solvent | Yield | Purity | Reference |

| Classical Bromination | m-Anisic acid | Br₂ | Acetic acid/Water | 79% | Not specified | PrepChem.com[2] |

| Modern (NBS) | m-Methoxybenzoic acid | N-Bromosuccinimide | Dichloromethane | 93.4% | 99.1% | CN112250562A |

| Modern (Dibromohydantoin) | m-Methoxybenzoic acid | Dibromohydantoin | Chloroform | 92.8% | 99.5% | CN112250562A[5] |

| Oxidation | 2-Bromo-5-methoxybenzaldehyde | Sodium chlorite | THF/Water/tert-Butyl alcohol | Quantitative | Not specified | ChemicalBook[6] |

Visualization of Synthetic Pathways

General Synthetic Workflow from m-Anisic Acid

Caption: General workflow for the synthesis of this compound.

Purification and Isolation Workflow

Caption: Typical purification and isolation workflow.

Applications in Drug Development and Research

The primary application of this compound is as a key building block in the synthesis of more complex molecules. Its most notable application is in the synthesis of urolithins , which are metabolites produced by the gut microbiome from ellagitannins found in pomegranates and other fruits and nuts. Specifically, it is a precursor to Urolithin A , which has garnered significant interest for its potential to improve mitochondrial function and reverse age-related muscle decline.

Beyond urolithins, this compound is utilized in the synthesis of various other pharmacologically active compounds, including:

-

Substituted aminobenzacridines

-

Dibenzo[b,f]thiepin derivatives

-

Isoindolinone derivatives

Conclusion

This compound is a valuable and versatile intermediate in organic synthesis, with its importance underscored by its role in the production of cutting-edge therapeutic candidates like Urolithin A. While its exact historical discovery remains to be precisely pinpointed, the evolution of its synthesis from classical bromination to more refined, high-yield modern methods is well-documented. This guide provides researchers and drug development professionals with a solid foundation of its properties, historical context, and detailed synthetic protocols, which can aid in the advancement of future research and development endeavors.

References

- 1. This compound | C8H7BrO3 | CID 89906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. prepchem.com [prepchem.com]

- 3. p-Anisic acid - Wikipedia [en.wikipedia.org]

- 4. CN115974678A - Synthesis process of this compound - Google Patents [patents.google.com]

- 5. CN112250562A - Synthetic method of this compound - Google Patents [patents.google.com]

- 6. This compound synthesis - chemicalbook [chemicalbook.com]

The Enigmatic Natural Occurrence of 2-Bromo-5-methoxybenzoic Acid and Its Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide delves into the current understanding of the natural occurrence of 2-Bromo-5-methoxybenzoic acid and its derivatives. While commercial sources have anecdotally classified this compound as a natural compound, a comprehensive review of scientific literature reveals a conspicuous absence of primary evidence documenting its isolation from a natural source. This guide addresses this discrepancy by presenting the available information, or lack thereof, and providing context through the established natural occurrence of structurally related brominated aromatic compounds. The document summarizes the chemical properties of this compound, outlines a general experimental protocol for the isolation of similar natural products, and presents data on a naturally occurring analogue, 3-Bromo-5-hydroxy-4-methoxybenzoic acid, to serve as a reference for researchers in the field.

Introduction: The Unsubstantiated Claim of a Natural Origin

This compound is a halogenated aromatic carboxylic acid. While readily available from commercial suppliers for research and development, its natural origin is not well-documented in peer-reviewed scientific literature. Notably, some chemical vendors have categorized it as a natural compound belonging to the class of ellagitannins; however, no primary research has been identified to substantiate this claim. This lack of evidence is a critical knowledge gap for researchers interested in the biosynthesis, ecological role, and potential pharmacological applications of this and similar molecules derived from nature.

In contrast, the marine environment is a well-established reservoir of structurally diverse halogenated natural products, including a variety of brominated aromatic compounds. Marine organisms, particularly algae and sponges, have evolved unique enzymatic pathways to incorporate bromine into their secondary metabolites. These compounds often exhibit potent biological activities, making them attractive leads for drug discovery.

Given the absence of direct evidence for the natural occurrence of this compound, this guide will focus on providing a framework for its potential discovery and characterization by examining a closely related, naturally occurring analogue.

Physicochemical Properties of this compound

A summary of the key physicochemical properties of this compound is presented in Table 1. This data is essential for developing methods for its extraction, purification, and analytical identification.

| Property | Value |

| Molecular Formula | C₈H₇BrO₃ |

| Molecular Weight | 231.04 g/mol |

| Appearance | White to off-white crystalline powder |

| Melting Point | 160-164 °C |

| Solubility | Soluble in methanol (B129727), ethanol, and other organic solvents. Sparingly soluble in water. |

| CAS Number | 22921-68-2 |

A Case Study: The Natural Occurrence of a Structural Analogue

While the natural provenance of this compound remains unconfirmed, the isolation of a structurally similar compound, 3-Bromo-5-hydroxy-4-methoxybenzoic acid , from the red alga Rhodomela confervoides provides a valuable point of reference. This discovery confirms that the biosynthetic machinery for producing brominated and methoxylated benzoic acid derivatives exists in marine algae.

Quantitative Data of a Naturally Occurring Analogue

The following table summarizes the information regarding the natural occurrence of 3-Bromo-5-hydroxy-4-methoxybenzoic acid.

| Compound Name | Natural Source | Organism Type | Location of Isolation | Reported Biological Activity |

| 3-Bromo-5-hydroxy-4-methoxybenzoic acid | Rhodomela confervoides | Red Alga | Marine | Not specified in available literature |

Experimental Protocols: A General Methodology for Isolation and Characterization

The following is a generalized experimental protocol for the isolation and characterization of brominated benzoic acid derivatives from a marine algal source, based on common practices in natural product chemistry. This serves as a hypothetical workflow that could be adapted for the targeted search of this compound in natural extracts.

Extraction

-

Sample Collection and Preparation: Collect fresh algal biomass and freeze-dry to remove water. Grind the dried biomass into a fine powder.

-

Solvent Extraction: Perform a sequential extraction of the powdered algal material with solvents of increasing polarity, starting with a non-polar solvent like hexane (B92381) to remove lipids, followed by a medium-polarity solvent such as dichloromethane (B109758) or ethyl acetate (B1210297), and finally a polar solvent like methanol. The target compound, being moderately polar, is expected to be in the ethyl acetate or methanol fractions.

Chromatographic Purification

-

Initial Fractionation: Subject the crude extract from the most promising solvent to vacuum liquid chromatography (VLC) or column chromatography over silica (B1680970) gel. Elute with a gradient of increasing solvent polarity (e.g., hexane-ethyl acetate followed by ethyl acetate-methanol).

-

High-Performance Liquid Chromatography (HPLC): Further purify the fractions containing the compound of interest using reversed-phase HPLC (C18 column) with a suitable mobile phase, such as a gradient of acetonitrile (B52724) and water with a small percentage of formic acid or trifluoroacetic acid to improve peak shape.

Structure Elucidation

-

Mass Spectrometry (MS): Determine the molecular weight and elemental composition of the purified compound using high-resolution mass spectrometry (HR-MS). The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) will be a key diagnostic feature.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: Elucidate the chemical structure of the isolated compound by acquiring 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) NMR spectra.

Visualizations

Structural Relationship

The following diagram illustrates the structural similarity between this compound and its naturally occurring analogue, 3-Bromo-5-hydroxy-4-methoxybenzoic acid.

Caption: Structural comparison of the target compound and its known natural analogue.

Hypothetical Isolation Workflow

The diagram below outlines a logical workflow for the isolation of brominated benzoic acid derivatives from a natural source.

Caption: A generalized workflow for the isolation of brominated natural products.

Conclusion and Future Directions

Future research should focus on:

-

Targeted Isolation Studies: Screening of marine organisms, particularly red algae and sponges from bromine-rich environments, for the presence of this compound and its derivatives.

-

Biosynthetic Pathway Elucidation: Identification and characterization of the enzymes responsible for the bromination and methoxylation of aromatic precursors in organisms that produce these compounds.

-

Pharmacological Evaluation: Systematic assessment of the biological activities of both synthetic and potentially naturally-derived this compound to explore its therapeutic potential.

This guide serves as a call to the scientific community to address the existing knowledge gap surrounding the natural occurrence of this intriguing molecule. Confirmation of its natural origin would open new avenues for research in natural product chemistry, biosynthesis, and drug discovery.

An In-depth Technical Guide to 2-Bromo-5-methoxybenzoic Acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 2-bromo-5-methoxybenzoic acid, a key intermediate in the synthesis of various pharmaceutical and biologically active compounds. This document details its chemical and physical properties, spectroscopic data, synthesis protocols, and its role in medicinal chemistry.

Core Concepts

This compound, with the chemical formula C₈H₇BrO₃, is a substituted benzoic acid derivative.[1][2] Its structure, featuring a bromine atom and a methoxy (B1213986) group on the benzene (B151609) ring, makes it a versatile building block in organic synthesis.[3] It is notably used in the preparation of Urolithin A, a metabolite with potential benefits for mitochondrial health and muscle function, as well as in the synthesis of SGLT2 inhibitors for diabetes treatment.[4][5]

Chemical and Physical Properties

A summary of the key physical and chemical properties of this compound is presented in the table below.

| Property | Value | Source(s) |

| Molecular Formula | C₈H₇BrO₃ | [1][2] |

| Molecular Weight | 231.04 g/mol | |

| IUPAC Name | This compound | [1] |

| CAS Number | 22921-68-2 | [1] |

| Appearance | Solid | [2] |

| Melting Point | 157-159 °C | [6] |

| Solubility | Soluble in Chloroform, DMSO, Methanol | [6] |

| pKa | 3.63 ± 0.10 (Predicted) |

Spectroscopic Data

Detailed spectroscopic data is crucial for the identification and characterization of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

| Nucleus | Solvent | Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Assignment | Source |

| ¹H | DMSO-d₆ | 13.41 | s | 1H, -COOH | [7] | |

| 7.58 | d | J = 8.8 | 1H, Ar-H | [7] | ||

| 7.26 | d | J = 3.2 | 1H, Ar-H | [7] | ||

| 7.021 | dd | J = 8.8, 2.8 | 1H, Ar-H | [7] | ||

| 3.78 | s | 3H, -OCH₃ | [7] | |||

| ¹³C | DMSO-d₆ | 167.2 | -COOH | [7] | ||

| 158.4 | C-OCH₃ | [7] | ||||

| 134.6 | Ar-C | [7] | ||||

| 134.6 | Ar-C | [7] | ||||

| 118.5 | Ar-C | [7] | ||||

| 115.6 | Ar-C | [7] | ||||

| 110.1 | C-Br | [7] | ||||

| 55.7 | -OCH₃ | [7] |

Mass Spectrometry (MS)

High-resolution mass spectrometry data provides precise mass information for the molecule.

| Technique | Ionization Mode | Calculated Mass [M-H]⁻ | Found Mass [M-H]⁻ | Source |

| HRMS | ESI | 230.9485 | 230.9482 | [7] |

Experimental Protocols

The synthesis of this compound is most commonly achieved through the bromination of m-methoxybenzoic acid (also known as m-anisic acid). Several methods have been reported, with variations in the brominating agent, solvent, and catalyst.

Synthesis via Bromination of m-Methoxybenzoic Acid

This protocol is based on a method described in Chinese patent CN112250562A.[4]

Materials:

-

m-Methoxybenzoic acid

-